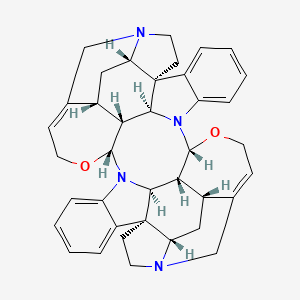
5,6-Dehydrolupanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dehydrolupanine is a natural product found in Melolobium aethiopicum, Pinus hartwegii, and other organisms with data available.
Aplicaciones Científicas De Investigación
1. Key Intermediate in Biosynthesis of Lupin Alkaloids
5,6-Dehydrolupanine plays a significant role as a key intermediate in the biosynthesis of lupin alkaloids. This compound has been isolated from various plant sources such as Thermopsis chinensis, and its absolute configuration has been determined, highlighting its biochemical importance in the natural synthesis of lupanines and related alkaloids (Saito et al., 1989).
2. Component in Alkaloid Profiles of Various Plants
5,6-Dehydrolupanine is identified as a constituent in the alkaloid profile of various plant species. For instance, it has been found in the leaves and stems of Anagyrus foetida, indigenous to Saudi Arabia (Al-Azizi et al., 1994). It's also present in Bolusanthus speciosus and Lupinus angustifolius, indicating its widespread occurrence in the plant kingdom and its potential biological activities (Asres et al., 1986); (Erdemoglu et al., 2007).
3. Chemical Transformation and Stereochemistry
Chemical transformation studies involving 5,6-dehydrolupanine provide insights into the stereochemistry of lupin alkaloids. This compound has been transformed into other alkaloids, aiding in the understanding of the stereochemical structures of C15 lupin alkaloids (Marion & Leonard, 1951).
4. Involvement in Alkaloid Biosynthesis and Transformation
5,6-Dehydrolupanine is also involved in the biosynthesis and transformation of other alkaloids. For example, tracer studies showed interconversion between lupanine and α-isolupanine in Lupinus texensis, indicating the role of 5,6-dehydrolupanine in these processes (Chaudhuri & Keller, 1991).
Propiedades
Nombre del producto |
5,6-Dehydrolupanine |
|---|---|
Fórmula molecular |
C15H22N2O |
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-en-6-one |
InChI |
InChI=1S/C15H22N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h5,11-13H,1-4,6-10H2 |
Clave InChI |
GSQQGCZVTAUICD-UHFFFAOYSA-N |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CCCC4=O |
SMILES canónico |
C1CCN2CC3CC(C2C1)CN4C3=CCCC4=O |
Sinónimos |
5,6-dehydro-lupanine 5,6-dehydrolupanine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















